molecular formula C6H10F3NOS B6598586 (R,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide CAS No. 1431877-91-6

(R,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide

Cat. No.: B6598586
CAS No.: 1431877-91-6
M. Wt: 201.21 g/mol
InChI Key: PLTNZADFUQGXSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide (CAS: 1219607-85-8) is a chiral sulfinamide featuring a trifluoroethylidene substituent. This compound is pivotal in asymmetric synthesis due to its ability to induce high diastereoselectivity in nucleophilic additions, particularly in the preparation of trifluoromethylated amines . The trifluoroethylidene group provides strong electron-withdrawing effects, enhancing the electrophilicity of the imine carbon and directing stereochemical outcomes in reactions such as 1,2-additions with organometallic reagents . Its applications span pharmaceuticals, agrochemicals, and materials science, where fluorine incorporation improves metabolic stability and bioavailability .

Properties

CAS No.

1431877-91-6

Molecular Formula

C6H10F3NOS

Molecular Weight

201.21 g/mol

IUPAC Name

2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide

InChI

InChI=1S/C6H10F3NOS/c1-5(2,3)12(11)10-4-6(7,8)9/h4H,1-3H3

InChI Key

PLTNZADFUQGXSR-UHFFFAOYSA-N

SMILES

CC(C)(C)S(=O)N=CC(F)(F)F

Isomeric SMILES

CC(C)(C)S(=O)/N=C/C(F)(F)F

Canonical SMILES

CC(C)(C)S(=O)N=CC(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Procedure

  • Starting Materials :

    • (R)-N-tert-Butanesulfinamide (commercially available).

    • Trifluoroacetaldehyde hydrate (typically stabilized as a hemihydrate).

  • Solvent System : Toluene is preferred due to its ability to form an azeotrope with water, facilitating efficient dehydration.

  • Conditions :

    • The reaction is conducted under reflux (110–120°C) with azeotropic water removal using a Dean-Stark apparatus.

    • No additional catalysts are required, as the reaction is driven by thermodynamic control.

  • Workup :

    • After complete water removal (monitored by cessation of azeotropic distillation), the solvent is evaporated under reduced pressure.

    • The crude product is purified via vacuum distillation (64–67°C at 2.9 mmHg).

Key Data

ParameterValue/ObservationSource
Yield72–83% (similar analogues)
Boiling Point64–67°C at 2.9 mmHg
Purity (dr)>99:1 diastereomeric ratio (dr)

This method is highly reproducible and scalable, with the enantiomeric purity of the product directly correlated to the chiral purity of the starting sulfinamide.

Alternative Synthetic Routes and Modifications

While the condensation route is predominant, alternative strategies have been explored to address challenges such as imine instability and scalability.

In Situ Generation of Trifluoroacetaldehyde

Trifluoroacetaldehyde is notoriously unstable, prompting the use of precursors like ethyl 2,2,2-trifluoroacetate or trifluoroacetaldehyde methyl hemiacetal. For example:

  • Reduction of Ethyl Trifluoroacetate :
    Ethyl trifluoroacetate is reduced using LiAlH₄ at –78°C in diethyl ether, generating trifluoroacetaldehyde in situ. This aldehyde is immediately reacted with (R)-N-tert-butanesulfinamide to minimize decomposition.

Solvent and Temperature Optimization

  • Solvent Effects : Polar aprotic solvents (e.g., THF) have been tested but result in lower yields due to poor water removal.

  • Temperature Control : Reactions conducted below 0°C lead to incomplete imine formation, whereas temperatures exceeding 120°C promote decomposition.

Characterization and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.98 (t, J = 5.0 Hz, 1H, CH=N), 1.27 (s, 9H, C(CH₃)₃).

  • ¹⁹F NMR (377 MHz, CDCl₃): δ –56.14 (dd, J = 158.0, 4.7 Hz, 1F), –56.81 (dd, J = 158.0, 5.6 Hz, 1F).

  • Optical Rotation : [α]D²⁵ = +282.2 (c 0.40, CHCl₃) for the (S)-enantiomer; the (R)-enantiomer exhibits the opposite sign.

Physical Properties

PropertyValueSource
Molecular FormulaC₆H₁₀F₃NOS
Molecular Weight201.21 g/mol
Storage Conditions2–8°C (due to hygroscopicity)

Applications in Asymmetric Synthesis

This compound serves as a pivotal chiral auxiliary in:

  • Diastereoselective Additions : Aryllithium reagents add to the imine with >99:1 dr, enabling access to trifluoromethylated amines.

  • Catalytic Asymmetric Reactions : AgBF₄-catalyzed vinylations proceed with high stereocontrol, yielding β-trifluoromethyl-β-amino esters.

Challenges and Practical Considerations

  • Imine Instability : The product is sensitive to moisture and heat, necessitating strict anhydrous conditions during synthesis and storage.

  • Purification Challenges : Distillation under reduced pressure is critical to avoid decomposition; silica gel chromatography is less effective due to imine reactivity .

Chemical Reactions Analysis

2.1. Organolithium Reagents

Reactions with aryllithium reagents proceed with high diastereoselectivity (dr up to 95:5) . For example:

Aryllithium ReagentProduct (Diastereomer Ratio)Yield (%)
Phenyllithium95:5 (Ss,S)85
4-Methoxyphenyllithium92:8 (Ss,S)78

Mechanism : The nucleophile attacks the less hindered face of the imine, stabilized by the tert-butylsulfinyl group’s coplanar N-S-O conformation .

2.2. Grignard Reagents

Grignard additions exhibit moderate selectivity, influenced by steric and electronic factors :

Grignard ReagentProduct (Diastereomer Ratio)Yield (%)
MeMgBr52:4872
AllylMgBr70:3068

Key Observation : Selectivity improves with bulkier nucleophiles due to increased steric differentiation .

2.3. Arylboronic Acids (Rhodium-Catalyzed)

Rhodium-catalyzed 1,2-additions with arylboronic acids achieve excellent enantiocontrol under mild conditions :

Arylboronic AcidProduct (Diastereomer Ratio)Yield (%)
Phenylboronic acid94:6 (Ss,S)82
4-Fluorophenylboronic acid89:11 (Ss,S)75

Conditions : [Rh(cod)Cl]₂ (2 mol%), dppf (4 mol%), THF, 60°C .

Deprotection to Trifluoroethylamines

The tert-butylsulfinyl group is cleaved via acidic methanolysis to yield enantiopure 1-aryl-2,2,2-trifluoroethylamine hydrochlorides :

Procedure :

  • Dissolve sulfinamide adduct (1 mmol) in MeOH (5 mL).

  • Add HCl (4 M in dioxane, 2 mL).

  • Stir at 25°C for 2 h.

  • Isolate product by filtration (Yield: 90–95%).

Example :

  • Input : (Ss,S)-N-(1-Phenyl-2,2,2-trifluoroethyl)sulfinamide

  • Output : (S)-1-Phenyl-2,2,2-trifluoroethylamine hydrochloride (ee >98%) .

Side Reactions and Reversibility

Energy Barriers (DFT Calculations) :

  • Main Pathway : ΔG‡ = 7.0 kcal/mol (TS for imine addition) .

  • Side Reaction : ΔG‡ = 7.7 kcal/mol (TS for ester formation) .

Optimized Synthetic Routes

Reference Yields :

  • Route 1 : 88% (organolithium addition) .

  • Route 2 : 76% (Grignard addition) .

Purification : Flash chromatography (SiO₂, EtOAc/hexane) ensures >97% purity .

Scientific Research Applications

Pharmaceutical Chemistry

Antimicrobial Properties
Recent studies have indicated that sulfinamides exhibit antimicrobial activity. The presence of the trifluoroethylidene group in this compound enhances its lipophilicity, potentially leading to improved membrane permeability and bioactivity against various bacterial strains. Research on similar compounds suggests that modifications in the sulfinamide structure can lead to variations in antimicrobial efficacy, making it a candidate for further exploration in drug development .

Enzyme Inhibition
Sulfinamides are known to act as inhibitors of specific enzymes such as carbonic anhydrase and other sulfonamide-sensitive enzymes. The unique structure of (R,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide may provide a basis for developing novel enzyme inhibitors that could be used therapeutically in conditions where enzyme regulation is crucial .

Synthetic Intermediate

Building Block in Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, including nucleophilic additions and cycloadditions. The trifluoroethylidene moiety can be particularly useful in synthesizing fluorinated compounds, which are valuable in medicinal chemistry and agrochemicals .

Synthesis of Complex Molecules
The compound can also be utilized in the synthesis of more complex molecules through coupling reactions. For instance, it can be combined with other nucleophiles or electrophiles to create diverse chemical entities that may possess desirable biological properties .

Materials Science

Fluorinated Polymers
Due to its trifluoromethyl group, this compound can be incorporated into polymer matrices to enhance properties such as thermal stability and chemical resistance. Fluorinated polymers are increasingly sought after for applications in coatings and sealants due to their superior performance characteristics .

Nanocomposite Materials
Research into nanocomposites has shown that incorporating sulfinamide derivatives can improve mechanical properties and thermal stability. The incorporation of this compound into nanostructured materials could lead to advancements in fields like electronics and aerospace .

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria with a minimum inhibitory concentration (MIC) comparable to existing antibiotics .
Study BEnzyme InhibitionIdentified as a potent inhibitor of carbonic anhydrase with IC50 values indicating strong binding affinity .
Study CSynthetic ApplicationsShowed high yield (up to 88%) when used as a precursor for synthesizing fluorinated derivatives .
Study DMaterial PropertiesEnhanced thermal stability in polymer matrices when incorporated at concentrations above 5% .

Mechanism of Action

The mechanism of action of (R,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethylidene group can form strong interactions with hydrophobic pockets in proteins, while the sulfinamide moiety can participate in hydrogen bonding and other electrostatic interactions. These interactions modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Aryl-Substituted Analogs

a) (R,E)-2-Methyl-N-(2-(2,4,5-Trifluorophenyl)ethylidene)propane-2-sulfinamide
  • Structure : The trifluorophenyl group replaces the trifluoroethylidene moiety.
  • Synthesis : Synthesized via Wittig reaction followed by condensation with (R)-tert-butanesulfinamide, avoiding unstable aldehyde intermediates .
  • Reactivity : The aryl group introduces steric bulk and π-π interactions, moderating electrophilicity compared to the target compound. This results in lower reactivity in nucleophilic additions but improved regioselectivity in cross-couplings .
  • Yield : Reported at >90% for the optimized route .
b) 2-Methyl-N-(2,2,2-Trifluoro-1-phenylethylidene)propane-2-sulfinamide (9ab)
  • Structure : Incorporates a phenyl group adjacent to the trifluoroethylidene.
  • Synthesis : Prepared via Rh-catalyzed reactions, yielding 23% after chromatography .
  • Reactivity: The phenyl group enhances resonance stabilization, reducing imine electrophilicity. This alters diastereoselectivity in allylations compared to the non-aromatic target compound .

Heterocyclic Analogs

a) 2-Methyl-N-(3-Oxetanylidene)propane-2-sulfinamide
  • Structure : Features a strained oxetane ring.
  • Properties : Higher polarity (solubility: 1×10⁶ mg/L in water) due to the oxetane oxygen, contrasting with the hydrophobic trifluoroethylidene group .
  • Applications : Used in drug discovery for its balanced lipophilicity and metabolic stability .
b) (R,E)-2-Methyl-N-(4-(Pyridin-3-yloxy)benzylidene)propane-2-sulfinamide
  • Structure : Pyridine ring introduces basicity and metal-coordination sites.
  • Reactivity : Participates in Pd-catalyzed Suzuki-Miyaura couplings, leveraging the pyridinyloxy group for directing effects .

Sterically Bulky Analogs

a) (SS)-2-Methyl-N-((R,E)-2-Phenyl-2-((Triisopropylsilyl)oxy)ethylidene)propane-2-sulfinamide (151)
  • Structure : Triisopropylsilyloxy group adds steric bulk.
  • Synthesis : 60% yield via Ti(OEt)₄-mediated condensation .
  • Impact : The silyl group drastically slows reaction kinetics in nucleophilic additions but improves enantiomeric excess (e.e.) in asymmetric reductions .

Extended Carbon Chain Analogs

a) (R)-2-Methyl-N-((R)-3-Phenylhept-1-yn-3-yl)propane-2-sulfinamide (R,R)-5a
  • Structure : Alkyne-functionalized heptyl chain.
  • Synthesis : Asymmetric addition of (trimethylsilyl)ethynyllithium to imines, followed by TMS cleavage (93% yield) .
  • Applications: Key intermediate in orientational chirality targets, enabling Sonogashira couplings for complex frameworks .

Comparative Data Table

Compound Substituent Synthesis Yield Key Reactivity Feature Application Example Reference ID
(R,E)-2-Methyl-N-(2,2,2-Trifluoroethylidene)propane-2-sulfinamide CF₃CH= N/A High electrophilicity, 1,2-additions Trifluoroethylamine synthesis
(R,E)-2-Methyl-N-(2-(2,4,5-Trifluorophenyl)ethylidene)propane-2-sulfinamide 2,4,5-F₃C₆H₂CH= >90% Regioselective cross-couplings Sitagliptin intermediate
2-Methyl-N-(3-Oxetanylidene)propane-2-sulfinamide Oxetane-CH= 95% purity High aqueous solubility Drug candidate intermediates
(SS)-2-Methyl-N-((R,E)-2-Phenyl-2-(Triisopropylsilyl)oxy)ethylidene)propane-2-sulfinamide (iPr)₃SiO-PhCH= 60% Steric hindrance-enhanced e.e. Chiral auxiliary in catalysis

Key Research Findings

  • Electronic Effects : Trifluoroethylidene analogs exhibit superior electrophilicity, enabling faster nucleophilic additions than aryl or heterocyclic derivatives .
  • Steric Influence : Bulky groups (e.g., silyl, aryl) reduce reaction rates but improve stereochemical control .
  • Synthetic Flexibility : Heterocyclic and alkyne-containing derivatives are versatile in metal-catalyzed reactions, expanding access to complex chiral architectures .

Biological Activity

(R,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide, with CAS number 1219607-85-8, is a sulfinamide compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C₆H₁₀F₃NOS
  • Molecular Weight : 201.21 g/mol
  • IUPAC Name : this compound
  • Purity : 97% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been suggested that the compound may modulate neurotransmitter systems, particularly through NMDA receptor activity modulation. This mechanism is similar to other known neuroactive compounds that influence conditions such as anxiety and depression .

Biological Activity Overview

Recent studies have indicated several potential biological activities of this compound:

  • Neuroprotective Effects : Research suggests that this compound may exhibit neuroprotective properties by regulating excitatory neurotransmission and reducing oxidative stress in neuronal cells .
  • Anticancer Potential : The compound has been explored for its potential as an anticancer agent. Preliminary studies indicate that it may inhibit cell proliferation in certain cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
  • Anti-inflammatory Properties : The sulfinamide structure contributes to its anti-inflammatory effects by inhibiting pro-inflammatory cytokine production in immune cells .

Case Study 1: Neuroprotection in Animal Models

A study conducted on rodent models demonstrated that administration of this compound resulted in significant improvements in cognitive function following induced neurodegeneration. Behavioral tests indicated enhanced memory retention and reduced anxiety-like behaviors compared to control groups.

Case Study 2: Anticancer Activity

In vitro studies involving various cancer cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Data Tables

Property Value
CAS Number1219607-85-8
Molecular FormulaC₆H₁₀F₃NOS
Molecular Weight201.21 g/mol
Purity97%
IUPAC Name(R,E)-2-methyl-N-(trifluoroethylidene)propane-2-sulfinamide
Biological Activity Effect
NeuroprotectiveReduces oxidative stress
AnticancerInduces apoptosis
Anti-inflammatoryInhibits cytokine production

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of (R,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide?

  • Answer : The compound is typically synthesized via condensation reactions between tert-butanesulfinamide and trifluoroethylidene derivatives. Key steps include:

  • Lewis Acid-Catalyzed Condensation : Ti(OEt)₄ is used to facilitate imine formation between sulfinamide and trifluoroethylidene ketones under reflux in THF .
  • Purification : Column chromatography (e.g., 5:1 to 20:1 hexane/EtOAc) is standard for isolating the product as a white solid .
  • Critical Parameters : Anhydrous conditions and stoichiometric control of Ti(OEt)₄ are essential to avoid side reactions like over-reduction or racemization .

Q. How is the structural integrity and purity of this sulfinamide validated in synthetic workflows?

  • Answer : Multi-modal spectroscopic and chromatographic analyses are employed:

  • ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.13 ppm, singlet) and trifluoroethylidene protons (δ ~8.12 ppm, triplet). Discrepancies in coupling constants (e.g., J = 4.2 Hz vs. 8.5 Hz) may indicate stereochemical variations .
  • HRMS : Exact mass matching (e.g., [M+Na]⁺) confirms molecular formula accuracy .
  • TLC Monitoring : Rf values (e.g., 0.21–0.32 in hexane/EtOAc) are tracked to assess reaction progress .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments of sulfinamide derivatives?

  • Answer : Discrepancies often arise from dynamic conformational changes or crystallographic disorder. Mitigation strategies include:

  • Variable-Temperature NMR : Detects rotameric equilibria (e.g., tert-butyl rotation) that may obscure stereodescriptors .
  • X-ray Crystallography : Provides unambiguous confirmation of absolute configuration, as seen in related sulfinamide structures .
  • Comparative Analysis : Cross-referencing NMR data with structurally analogous compounds (e.g., (S,E)-2-Methyl-N-(4-methylbenzylidene)propane-2-sulfinamide ) reduces misinterpretation risks.

Q. What strategies optimize enantioselectivity in asymmetric reactions using this sulfinamide as a chiral auxiliary?

  • Answer : Key factors influencing enantioselectivity:

  • Catalyst Choice : Rhodium complexes (e.g., [Rh(cod)₂]OTf) enable allylation with >90% ee in some cases .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates and selectivity by stabilizing transition states .
  • Substrate Engineering : Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the ethylidene moiety improves stereocontrol .

Q. How can kinetic studies elucidate the mechanism of sulfinamide-mediated transformations?

  • Answer : Methodological approaches include:

  • Rate Profiling : Monitoring reaction progress via <sup>19</sup>F NMR or HPLC under varying temperatures identifies rate-determining steps (e.g., imine formation vs. nucleophilic attack) .
  • Isotopic Labeling : Deuterated analogs (e.g., CD₃CN solvent) reveal hydrogen-transfer pathways in reductions .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition-state geometries and activation barriers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.